molecular formula C11H11NO B8289878 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile

1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile

Cat. No.: B8289878
M. Wt: 173.21 g/mol
InChI Key: MAHOXXDXOABQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a cyano group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds . Another method includes the use of copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes .

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    1-Cyano-1-phenylcyclobutane: Similar structure but lacks the hydroxy group.

    1-(3-Hydroxyphenyl)cyclobutane: Similar structure but lacks the cyano group.

Uniqueness

1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of both the cyano and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(3-hydroxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H11NO/c12-8-11(5-2-6-11)9-3-1-4-10(13)7-9/h1,3-4,7,13H,2,5-6H2

InChI Key

MAHOXXDXOABQRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-cyano-1-(3-methoxyphenyl)cyclobutane (1.93 g, 10 mmol) in dry dichloromethane (50 ml) was added a 1.0 M solution of boron tribromide in dichloromethane (22 ml, 22 mmol) at 0° C. and the mixture stirred for 30 min at the same temperature, then overnight at room temperature. The reaction mixture was quenched by the addition of water (100 ml) and extracted with dichloromethane (50 ml×2). The organic phase was washed with brine (50 ml), dried (MgSO4) and concentrated in vacuo to afford 1.70 g (100%) of the titled compound as a clear brown oil.
Quantity
1.93 g
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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50 mL
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22 mL
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Yield
100%

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